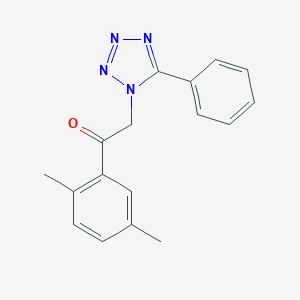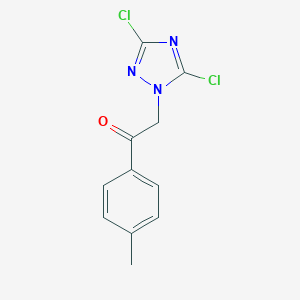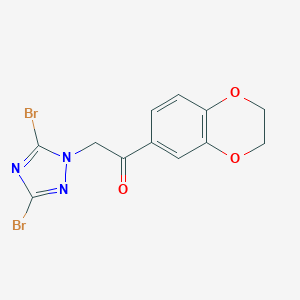
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in signaling pathways involved in cell proliferation, differentiation, and survival. Overexpression or mutations in EGFR have been linked to various types of cancer, making EGFR inhibitors a promising target for cancer therapy.
作用機序
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a reversible inhibitor of EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups from ATP to the tyrosine residues of EGFR. This inhibits the autophosphorylation of EGFR and downstream signaling pathways, leading to decreased cell proliferation and survival.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to have potent anti-proliferative effects on cancer cells both in vitro and in vivo. It induces apoptosis and cell cycle arrest in cancer cells by inhibiting EGFR-mediated signaling pathways. N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. In addition, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a well-characterized EGFR inhibitor that has been extensively studied in vitro and in vivo. It is a small molecule inhibitor that can be easily synthesized and purified. N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has high potency and selectivity for EGFR, making it a useful tool compound for studying the role of EGFR in various biological processes. However, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has some limitations as a research tool. It is a reversible inhibitor and its effects may be transient, requiring continuous treatment to maintain inhibition. In addition, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide may have off-target effects on other kinases, which should be taken into consideration when interpreting experimental results.
将来の方向性
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has shown promising results as a therapeutic agent for cancer treatment. However, its clinical application has been limited by the development of resistance and toxicity. Future research should focus on developing more potent and selective EGFR inhibitors that can overcome resistance and reduce toxicity. In addition, the combination of EGFR inhibitors with other targeted therapies or immunotherapies may improve treatment outcomes. Finally, the identification of biomarkers that can predict response to EGFR inhibitors may help to personalize cancer therapy and improve patient outcomes.
合成法
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide can be synthesized through a multi-step process starting from 3,4-dichloroaniline and 4-oxo-3(4H)-quinazoline. The first step involves the protection of the amino group of 3,4-dichloroaniline with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with 4-oxo-3(4H)-quinazoline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the desired product, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide. The crude product can be purified by column chromatography to obtain a pure compound.
科学的研究の応用
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and head and neck cancer. N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is also effective in blocking EGFR-mediated signaling pathways, leading to apoptosis and cell cycle arrest. In addition, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been used as a tool compound in research to investigate the role of EGFR in various biological processes.
特性
分子式 |
C17H13Cl2N3O2 |
|---|---|
分子量 |
362.2 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-13-6-5-11(9-14(13)19)21-16(23)7-8-22-10-20-15-4-2-1-3-12(15)17(22)24/h1-6,9-10H,7-8H2,(H,21,23) |
InChIキー |
AEJLIBFPRXTDDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)

![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B277474.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)


